4-Chlorostyrene
Overview
Description
Synthesis Analysis
4-Chlorostyrene can be synthesized from 3-chloropropylbenzene in three steps or directly from 4-chlorostyrene in two steps. The polymerization is typically initiated using azobisisobutyronitrile in bulk to produce polymers with specific molecular weights, glass transition temperatures, and characterized by NMR spectra. Thermal degradation studies have also been conducted to understand the stability and degradation pathways of the polymer (Monthéard, Benayad, & Camps, 1989).
Molecular Structure Analysis
The molecular structure and vibrational spectrum of 4-chlorostyrene have been extensively studied using ab initio and DFT calculations along with infrared/Raman and Inelastic Neutron Scattering (INS) spectroscopies. These studies have optimized the molecular geometry at various levels of theory, revealing a planar or nearly planar structure in solution and solid state. Vibrational assignments of the fundamental modes have been corroborated by harmonic force fields, providing a detailed understanding of the molecular structure of 4-chlorostyrene (Granadino-Roldán, Fernández-Gómez, & Navarro, 2006).
Chemical Reactions and Properties
4-Chlorostyrene undergoes various chemical reactions, including copolymerization with butadiene, isoprene, and chloroprene, to form polymers with functional terminal groups such as hydroxyl and carboxyl. These reactions are initiated using specific initiators and carried out in solvents like dioxane to produce prepolymers of low molecular weight, suitable for encapsulating resins (Reed, 1972).
Physical Properties Analysis
The synthesis and characterization of novel types of poly (4-chloromethyl styrene-graft-4-vinylpyridine)/TiO2 nanocomposite have been reported. This involves in situ free radical polymerizing of 4-chloromethyl styrene monomers with specific modifications, providing insights into the physical properties such as molecular weights, glass transition temperature, and NMR spectra (Jaymand, 2011).
Chemical Properties Analysis
The chemical properties of 4-chlorostyrene, such as reactivity and polymerization behavior, have been studied in various contexts, including its copolymerization with different monomers. These studies highlight the versatility of 4-chlorostyrene in forming copolymers with tailored properties for specific applications (Weimer, Fréchet, & Gitsov, 1998).
Scientific Research Applications
Polymer Film Formation : 4-Chlorostyrene is used to study the formation of polymer films on nickel electrodes (Deniau et al., 1990).
Foam Material Preparation : It's involved in preparing foam materials combining polystyrene and its oxirane derivative, useful for applications like foam structures and xerogels (Yamanaka et al., 2007).
Asymmetric Epoxidation Catalysis : 4-Chlorostyrene catalyzes asymmetric epoxidation, involving a Cr(V)-oxo active species (Li et al., 2005).
Cytotoxicity Studies : This chemical induces sister chromatid exchanges and chromosome aberrations in human lymphocytes (Norppa, 1981).
Pyroelectric Applications : 4-Chlorostyrene is a polymeric material with high pyroelectric efficiency, suitable for use in pyroelectric vidicons (Stephens et al., 1974).
Thermal Degradation Studies : It's used in the study of thermal degradation of polymers (Montheard et al., 1989).
Encapsulating Resins : 4-Chlorostyrene-containing prepolymers are used as encapsulating resins in chain-extension reactions (Reed, 1972).
Emulsion Polymerization : Improved emulsion polymerization techniques for 3-nitro-4-chlorostyrene have been developed (Castro et al., 1993).
Molecular Structure Analysis : The molecular structure and vibrational spectrum of 4-chlorostyrene have been investigated (Granadino-Roldán et al., 2006).
E-Beam Resist Development : Poly(4-chlorostyrene) is a high contrast negative E-beam resist with good sensitivity and can be UV hardened after development (Liutkus et al., 1983).
Safety And Hazards
4-Chlorostyrene is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
4-Chlorostyrene is an important chemical intermediate widely used in the production of various materials, including plastics, rubbers, resins . It is available for purchase for research and development purposes . Future directions may include exploring new synthesis methods, applications, and safety measures.
properties
IUPAC Name |
1-chloro-4-ethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZVZZJJVJQZHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24991-47-7 | |
Record name | Poly(p-chlorostyrene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24991-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4061464 | |
Record name | 1-Chloro-4-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | p-Chlorostyrene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
192 °C | |
Record name | P-CHLOROSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insol in water, SOL IN BENZENE, PETROLEUM ETHER, Sol alcohol, ether, acetone, SOL IN CARBON TETRACHLORIDE | |
Record name | P-CHLOROSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0868 @ 20 °C/4 °C | |
Record name | P-CHLOROSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.81 [mmHg], 0.816 mm Hg @ 25 °C | |
Record name | p-Chlorostyrene | |
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Record name | P-CHLOROSTYRENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
4-Chlorostyrene | |
CAS RN |
1073-67-2 | |
Record name | 4-Chlorostyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Chlorostyrene | |
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Record name | 4-Chlorostyrene | |
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Record name | Benzene, 1-chloro-4-ethenyl- | |
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Record name | 1-Chloro-4-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-chlorostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.754 | |
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Record name | P-CHLOROSTYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0J05U220F | |
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Record name | P-CHLOROSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-15.90 °C | |
Record name | P-CHLOROSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3451 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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